

Spectroscopic Data of Citronellyl Formate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Citronellyl formate** (3,7-dimethyloct-6-en-1-yl formate), a monoterpenoid ester valued in the flavor and fragrance industry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Data Presentation

The quantitative spectroscopic data for **Citronellyl formate** is summarized in the tables below for clear reference and comparison.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.05	S	1H	H-1' (formyl proton)
5.10	t	1H	H-6
4.15	m	2H	H-1
2.00	m	2H	H-5
1.68	S	3H	H-8
1.60	S	3H	H-7'
1.55-1.70	m	2H	H-2
1.15-1.40	m	2H	H-4
1.10-1.25	m	1H	H-3
0.92	d	3H	H-3'

Solvent: CDCl3, Reference: TMS (0 ppm)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data



Chemical Shift (δ) ppm	Assignment
161.4	C-1' (carbonyl)
131.5	C-7
124.5	C-6
62.8	C-1
39.8	C-5
35.5	C-2
29.5	C-3
25.7	C-8
25.4	C-4
19.4	C-3'
17.6	C-7'

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)	Intensity	Assignment
2965, 2925, 2870	Strong	C-H stretching (alkane)
1725	Strong	C=O stretching (ester)
1450	Medium	C-H bending (alkane)
1375	Medium	C-H bending (gem-dimethyl)
1175	Strong	C-O stretching (ester)

Technique: Neat, Capillary Film

Table 4: Mass Spectrometry (MS) Data



m/z	Relative Intensity (%)	Assignment (Proposed)
41	72.39	[C₃H₅] ⁺
55	49.32	[C ₄ H ₇]+
69	99.99	[C₅H ₉]+ (base peak)
81	39.53	[C ₆ H ₉] ⁺
95	39.85	[C ₇ H ₁₁] ⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of neat **Citronellyl formate** (approximately 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired on the same spectrometer, operating at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment. A 45-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are typical parameters. Several thousand scans are usually required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.



 Data Processing: The raw free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

- Sample Preparation: As Citronellyl formate is a liquid, a neat spectrum is obtained. A single
 drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide
 (KBr) salt plates. The plates are gently pressed together to form a thin capillary film of the
 sample.
- Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam of a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then recorded over the range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the major absorption bands are then identified and reported in wavenumbers (cm⁻¹).

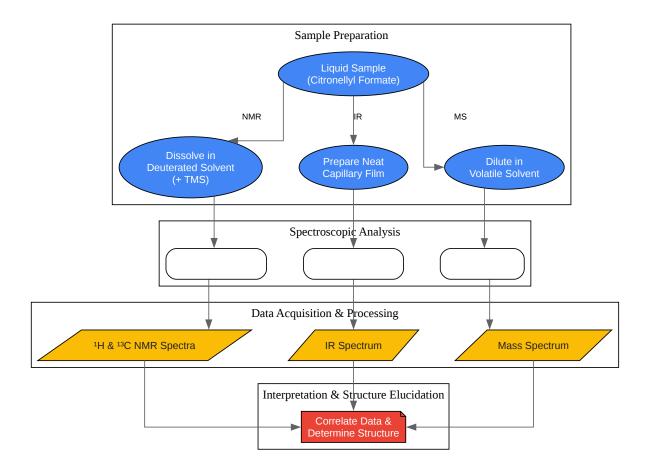
Mass Spectrometry (MS)

- Sample Introduction and Ionization: The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). A dilute solution of **Citronellyl formate** in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is volatilized and separated from the solvent and any impurities on a capillary column. As the **Citronellyl formate** elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is employed, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum
 is generated, which is a plot of the relative abundance of each ion as a function of its m/z
 ratio. The instrument records the spectra of the most abundant fragments.[1]



Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample such as **Citronellyl formate**.



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General workflow for spectroscopic analysis.



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References

- 1. Citronellyl formate | C11H20O2 | CID 7778 PubChem [pubchem.ncbi.nlm.nih.gov]
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